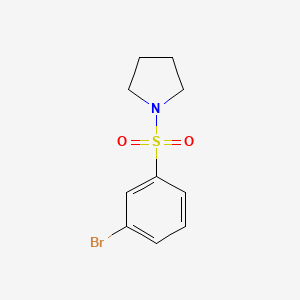

1-((3-Bromophenyl)sulfonyl)pyrrolidine

Description

1-((3-Bromophenyl)sulfonyl)pyrrolidine (molecular formula: C₁₀H₁₂BrNO₂S, molecular weight: 290.18 g/mol) is a sulfonamide derivative synthesized via nucleophilic substitution between pyrrolidine and 3-bromobenzenesulfonyl chloride in the presence of pyridine, yielding a colorless oil with 78% efficiency . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.97 (dd, J = 2.0, 1.7 Hz), 7.76–7.41 (m), 3.28–3.22 (m, 4H), 1.82–1.76 (m, 4H).

- ¹³C NMR: δ 139.2, 135.7, 130.7, 130.4, 126.1, 123.2, 48.1, 25.4 .

The compound’s bromine atom at the phenyl meta-position confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name |

1-(3-bromophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGKQVHXBDTCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428438 | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214210-14-7 | |

| Record name | 1-(3-Bromobenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-((3-Bromophenyl)sulfonyl)pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN2O2S. The compound features a pyrrolidine ring substituted with a 3-bromophenylsulfonyl group, which is believed to play a significant role in its biological activity.

The biological activity of this compound can be attributed to its structural components:

- Bromophenyl Group : This moiety may interact with various biological targets, including enzymes and receptors.

- Sulfonyl Group : Known for its ability to form hydrogen bonds, this group can facilitate interactions that modulate biological pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The compound was particularly effective against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. The compound was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated that it induced apoptosis and inhibited cell proliferation at micromolar concentrations.

Table 1: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HCT116 (Colon) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical) | 25 | Cell cycle arrest |

Study on Inflammatory Response

A significant study assessed the anti-inflammatory effects of the compound using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The results demonstrated that at a concentration of 6 µM, the compound reduced nitric oxide (NO) secretion by approximately 55%, indicating potential anti-inflammatory activity.

Figure 1: NO Secretion Inhibition

NO Secretion Inhibition Graph

Comparative Studies

Comparative studies with related compounds have shown that while similar sulfonamide derivatives exhibit some biological activities, this compound demonstrates superior efficacy in both antimicrobial and anticancer assays.

Future Directions

Further research is warranted to explore the following aspects:

- In Vivo Studies : To validate the findings from in vitro studies and assess the pharmacokinetics and toxicity profiles.

- Mechanistic Studies : To elucidate the specific molecular pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Observations :

- Positional Isomerism : The para-bromo derivative (CAS 136350-52-2) exhibits distinct electronic interactions compared to the meta-bromo analog, affecting reactivity in cross-coupling reactions .

- Electron-Donating vs. Withdrawing Groups : Methoxy (EDG) enhances nucleophilic substitution rates, whereas trifluoromethyl (EWG) increases stability and resistance to oxidation .

Physicochemical Properties

- Solubility : Bromine and sulfonyl groups confer moderate polarity, making these compounds soluble in acetonitrile and dichloromethane .

- Stability : Bromine-substituted derivatives are light-sensitive and require storage at 2–8°C . Trifluoromethyl analogs exhibit higher thermal stability due to C-F bond strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.